Bruceantinol

Catalog No.
S622760
CAS No.
53729-52-5
M.F
C30H38O13
M. Wt
606.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bruceantinol

CAS Number

53729-52-5

Product Name

Bruceantinol

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

Molecular Formula

C30H38O13

Molecular Weight

606.6 g/mol

InChI

InChI=1S/C30H38O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,15,17,20-24,34-36H,9-11H2,1-7H3/b12-8+/t15-,17+,20+,21+,22+,23+,24-,28-,29+,30-/m0/s1

InChI Key

SREUSBYRKOPNJK-AJPRWBMOSA-N

SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

Synonyms

bruceantinol, methyl (11beta,12alpha,15beta)-15-(((2E)-4-acetoxy-3,4-dimethyl-2-pentenoyl)oxy)-3,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-21-oate, picras-3-en-21-oic acid, 15-(((2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-penten-1-yl)oxy)-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxo-, methyl ester, (11beta,12alpha,15beta)-

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

The exact mass of the compound Bruceantinol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Quassins - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bruceantinol is a bioactive compound classified as a quassinoid, which is primarily derived from the plant Brucea javanica. It has garnered attention due to its potent inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in various cancers. The chemical structure of bruceantinol features a unique C15 side chain that plays a crucial role in its biological activity, particularly in its ability to bind to and inhibit STAT3, making it a candidate for cancer therapy .

Typical of quassinoids, including:

  • Nucleophilic Substitution: Bruceantinol can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
  • Michael Addition: It can also engage in Michael addition reactions, which are common in the chemistry of α,β-unsaturated carbonyl compounds.
  • Formation of Derivatives: Chemical modifications can lead to derivatives with altered biological activities, enhancing its therapeutic potential .

Bruceantinol exhibits significant biological activities, particularly:

  • Antitumor Activity: It has been shown to inhibit tumor growth in various cancer models, including colorectal cancer. The compound demonstrates an IC50 value of 2.4 pM for inhibiting STAT3 DNA-binding ability, indicating its potency .
  • Cytotoxic Effects: Bruceantinol has been reported to exert cytotoxic effects on cancer cells by blocking anti-apoptotic factors and cell cycle regulators associated with STAT3 signaling .
  • Antibacterial Properties: In addition to its antitumor effects, bruceantinol has shown antibacterial activity, suggesting a broader therapeutic potential .

The synthesis of bruceantinol can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting bruceantinol from Brucea javanica, where it is found alongside other quassinoids.
  • Chemical Synthesis: Synthetic routes may include multi-step organic synthesis techniques that modify simpler precursors into the complex structure of bruceantinol. Research continues into optimizing these synthetic pathways for better yields and purities .

Bruceantinol's applications are primarily focused on:

  • Cancer Therapy: Due to its role as a STAT3 inhibitor, bruceantinol is being investigated as a therapeutic agent for various cancers, particularly those characterized by STAT3 activation.
  • Pharmacological Research: Its unique properties make it a subject of interest in pharmacological studies aimed at understanding and developing new treatments for resistant cancer types .

Studies have indicated that bruceantinol interacts specifically with the STAT3 signaling pathway. Key findings include:

  • Inhibition of STAT3 Activation: Bruceantinol effectively blocks both constitutive and interleukin-6-induced STAT3 activation.
  • Synergistic Effects: Research suggests that combining bruceantinol with other therapies may enhance treatment efficacy by overcoming resistance mechanisms associated with conventional therapies like MEK inhibitors .

Bruceantinol shares similarities with other quassinoids and compounds derived from Brucea javanica. Here are some notable comparisons:

CompoundSourceBiological ActivityUnique Features
Bruceine DBrucea javanicaAnticancerExhibits cytotoxicity on multiple cancer cell lines
BrusatolBrucea javanicaAntitumorStronger cytotoxicity compared to bruceantinol
BruceantinBrucea javanicaAntileukemicSimilar mechanism but different potency against various cancers
Dihydrobruceajavanin ABrucea javanicaCytotoxic against specific cancer typesLess studied but shows promise in preliminary research

Bruceantinol stands out due to its specific action on the STAT3 pathway and its low IC50 value, making it a potent candidate for further research in cancer therapeutics. Its unique structural features and biological activities distinguish it from other similar compounds derived from the same plant source.

XLogP3

0.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

606.23124126 g/mol

Monoisotopic Mass

606.23124126 g/mol

Heavy Atom Count

43

Appearance

Powder

Wikipedia

Bruceantinol

Dates

Last modified: 02-18-2024

Explore Compound Types